
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of a trimethoxyphenyl group attached to a prop-2-enoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride typically involves the reaction of (E)-3-(2,4,5-trimethoxyphenyl)acrylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
(E)-3-(2,4,5-trimethoxyphenyl)acrylic acid+SOCl2→(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for the reduction of acyl chlorides to alcohols.
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄), can be used under controlled conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the acyl chloride group.
科学的研究の応用
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It is used in the synthesis of bioactive molecules that can be tested for their biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride is primarily related to its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors. The molecular pathways involved depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl chloride: Similar structure but with different substitution pattern on the phenyl ring.
(E)-3-(2,4-Dimethoxyphenyl)prop-2-enoyl chloride: Lacks one methoxy group compared to the target compound.
(E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl chloride: Another isomer with a different substitution pattern.
Uniqueness
(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and the properties of its derivatives. The presence of three methoxy groups can enhance the electron-donating effect, making the compound more reactive towards nucleophiles compared to its dimethoxy analogs .
特性
分子式 |
C12H13ClO4 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C12H13ClO4/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
InChIキー |
RAXRSHWAHZRMQK-SNAWJCMRSA-N |
異性体SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1C=CC(=O)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
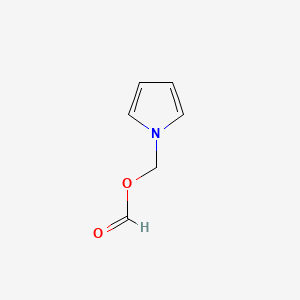

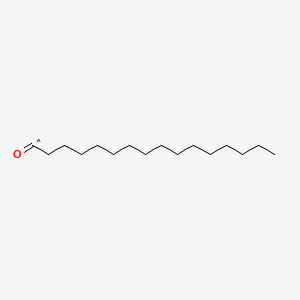
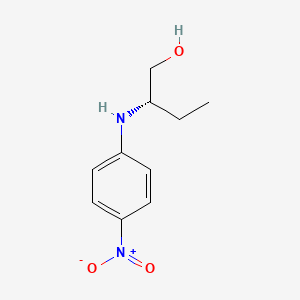
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
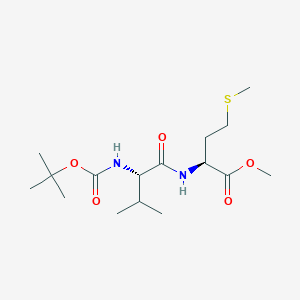
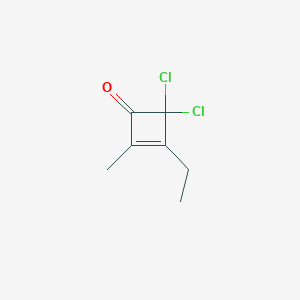


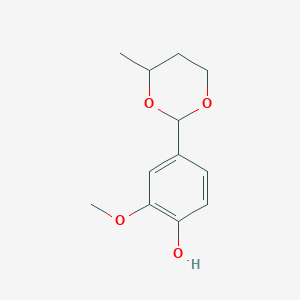
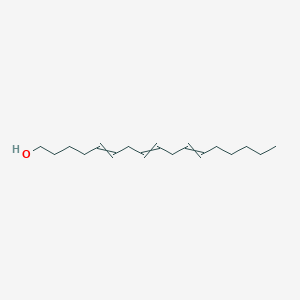

![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
